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Prepro-beta-defensin 1 -

Prepro-beta-defensin 1

Catalog Number: EVT-244728
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Product Introduction

Overview

Prepro-beta-defensin 1 is a precursor peptide that belongs to the beta-defensin family, which are small cationic peptides known for their antimicrobial properties. These peptides play crucial roles in the innate immune system, particularly in the defense against microbial infections. Prepro-beta-defensin 1 is primarily expressed in epithelial tissues, including those lining mucosal surfaces such as the respiratory and gastrointestinal tracts.

Source

Beta-defensins, including Prepro-beta-defensin 1, are predominantly synthesized by epithelial cells. In humans, the gene encoding this peptide is located on chromosome 8 and is part of a larger family of defensin genes that have been identified across various species. The expression of beta-defensins is often regulated by developmental and environmental factors, including microbial exposure and inflammatory signals .

Classification

Prepro-beta-defensin 1 falls under the classification of host defense peptides, which are essential components of the innate immune response. It is characterized by a conserved structure that includes six cysteine residues forming three disulfide bonds, contributing to its stability and function .

Synthesis Analysis

Methods

The synthesis of Prepro-beta-defensin 1 involves several steps from gene transcription to peptide maturation. Initially, the gene is transcribed into messenger RNA, which is then translated into a precursor peptide known as prepro-beta-defensin 1. This precursor undergoes proteolytic cleavage to yield the mature active form of beta-defensin.

Technical Details

The synthesis can be analyzed through various methods, including:

  • Molecular Cloning: The gene encoding Prepro-beta-defensin 1 can be cloned into expression vectors for recombinant production.
  • Polymerase Chain Reaction: This technique amplifies specific DNA sequences for further study or manipulation.
  • Protein Expression Systems: Common systems include bacterial (e.g., Escherichia coli) and eukaryotic (e.g., baculovirus-infected insect cells) systems for producing recombinant defensins .
Molecular Structure Analysis

Structure

The molecular structure of Prepro-beta-defensin 1 includes a signal peptide at the N-terminus that directs it to the endoplasmic reticulum for processing. The mature peptide consists of approximately 29 to 42 amino acids, characterized by a specific arrangement of cysteine residues that form disulfide bonds essential for its stability and activity .

Data

Structural studies have revealed that beta-defensins adopt a specific three-dimensional conformation that is critical for their interaction with microbial membranes. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate these structures .

Chemical Reactions Analysis

Reactions

Prepro-beta-defensin 1 undergoes several enzymatic reactions during its maturation process:

  • Proteolytic Cleavage: Enzymes such as matrix metalloproteinases cleave the precursor to release the active peptide.
  • Disulfide Bond Formation: This occurs spontaneously during folding or can be catalyzed by specific enzymes.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including enzyme activity assays and mass spectrometry to analyze reaction products and confirm peptide identity .

Mechanism of Action

Process

The antimicrobial action of Prepro-beta-defensin 1 involves several mechanisms:

  • Membrane Disruption: The positively charged beta-defensins interact with negatively charged microbial membranes, leading to pore formation and cell lysis.
  • Immune Modulation: Beta-defensins also play roles in recruiting immune cells to sites of infection and modulating inflammatory responses through signaling pathways involving toll-like receptors .

Data

Studies have demonstrated that beta-defensins can activate signaling pathways in immune cells, enhancing their response to pathogens. For instance, human beta-defensin 3 has been shown to activate nuclear factor kappa B in macrophages, linking innate and adaptive immunity .

Physical and Chemical Properties Analysis

Physical Properties

Prepro-beta-defensin 1 is typically characterized by:

  • Molecular Weight: Approximately 3,928 Da for the mature peptide.
  • Solubility: It is soluble in aqueous solutions due to its cationic nature.

Chemical Properties

Key chemical properties include:

  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • Antimicrobial Activity: Exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Relevant data from studies indicate that beta-defensins maintain their activity across a range of pH levels and temperatures .

Applications

Scientific Uses

Prepro-beta-defensin 1 has significant applications in various fields:

  • Antimicrobial Research: Its properties are explored for developing new antimicrobial agents against resistant pathogens.
  • Immunology: Understanding its role in immune responses can lead to novel therapeutic strategies for managing infections and inflammatory diseases.
  • Biotechnology: Recombinant production techniques are utilized for research purposes and potential therapeutic applications.
Molecular Genetics and Genomic Architecture

Gene Structure and Evolutionary Lineage of DEFB1

DEFB1, located on chromosome 8p23.1 (GenBank: NC_000008.11), spans approximately 7.3 kb and consists of two exons separated by a single intron [1] [6]. The first exon encodes the 5'-untranslated region (UTR) and signal peptide, while the second exon encodes the propeptide and mature β-defensin 1 peptide characterized by a six-cysteine motif (C-X₆-C-X₄-C-X₉-C-X₆-C-C) [6] [9]. Evolutionary analyses reveal that DEFB1 originated from an ancestral defensin gene dating back over 300 million years, with orthologs identified in marsupials, primates, and placental mammals [6] [8]. The mature peptide region exhibits rapid divergence due to positive selection (dN/dS > 1), while the signal peptide remains highly conserved, reflecting functional constraints on peptide processing and secretion [6]. Primate studies indicate the human DEFB1 sequence shares 98% homology with baboon orthologs, suggesting stabilization before their divergence ~23 million years ago [6].

Genomic Organization of Beta-Defensin Clusters

DEFB1 resides within a dynamic beta-defensin gene cluster on 8p23.1, which evolved through repeated tandem duplications. This genomic region contains two distinct clusters:

  • The "Core" Cluster: Contains DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, DEFB107, and DEFB108, spanning ~350 kb centromeric to DEFB1 [6].
  • The DEFB1 Locus: Positioned telomeric to the core cluster, separated by genomic regions lacking defensin genes [1] [6].

This organizational pattern is syntenic across mammals. Marsupials (e.g., Tasmanian devil, opossum) possess three defensin clusters homologous to human 8p23.1, encoding 35 alpha and 286 beta defensins collectively [8]. Pigs exhibit an expanded repertoire with 29 beta-defensin genes distributed across four chromosomes (SSC7, SSC14, SSC15, SSC17), indicating species-specific duplications [5]. The human core cluster likely arose from sequential duplications of an ancestral gene resembling DEFB104, followed by divergent evolution generating paralogs with distinct functions (e.g., DEFB103's salt-stable antimicrobial activity) [6].

Table 1: Genomic Organization of Beta-Defensin Clusters Across Species

SpeciesGenomic LocationCluster Size (Genes)DEFB1 Status
Human (H. sapiens)8p23.1Core cluster: ≥7; DEFB1 isolatedSingle-copy, conserved
Pig (S. scrofa)SSC7, 14, 15, 1729 total pBD genesSingle-copy
Marsupials (e.g., S. harrisii)Syntenic to 8p23.1Up to 286 defensinsSingle-copy, orthologous
Baboon (P. anubis)Syntenic to 8p23.1Similar to human98% sequence identity

Copy Number Variation (CNV) and Species-Specific Expansions

Unlike core cluster genes (e.g., DEFB4, DEFB103), which show extensive CNV (2–12 copies per diploid genome in humans), DEFB1 is typically a single-copy gene across mammals, with rare CNVs reported [3] [5] [10]. This stability contrasts sharply with:

  • Pig β-Defensins: Genes like pBD114, pBD115, pBD119, pBD124, pBD128, and pBD129 exhibit CNVs ranging from 2–5 copies per individual, with breed-specific variations (e.g., higher mean copies in Berkshire vs. Landrace) [5].
  • Primate Core Cluster Expansions: Repeated duplications in DEFB104-like ancestors generated the human core cluster paralogs. Positive selection driven by pathogen interactions accelerated diversification of the mature peptide sequences [6].

CNVs significantly impact gene expression. In pigs, genomic copy numbers of pBD114, pBD119, and pBD129 strongly correlate with their renal mRNA levels (r > 0.9) [5]. Similarly, human DEFB4 CNV correlates with protein expression in mucosal tissues and disease susceptibility (e.g., psoriasis) [3]. DEFB1's invariant copy number suggests dosage sensitivity, potentially related to its constitutive expression and housekeeping immune roles.

Polymorphisms and Single-Nucleotide Variants (SNVs) in DEFB1 Regulatory Regions

DEFB1 possesses numerous SNPs, particularly in its promoter and 5' UTR, influencing expression and disease susceptibility:

  • Functional Promoter SNPs:
  • -44C/G (rs1800972): The G allele associates with reduced DEFB1 transcription and increased oral Candida carriage in diabetics (OR = 25) and controls (OR = 8.5) [4] [7]. This SNP may alter transcription factor binding sites.
  • -52G/A (rs1799946) & -20G/A (rs11362): Form haplotypes with -44C/G. The -52G/-44G haplotype links to slower HIV progression, while -52A associates with coronary artery disease risk [3] [10].
  • 3' UTR Variants: SNPs like rs1047031 may affect mRNA stability or miRNA binding, though functional data is limited [3].

Ethnic variations exist: African populations show higher -44G allele frequencies (~40%) compared to Europeans (~20%) [3]. This diversity suggests population-specific selective pressures, possibly from endemic pathogens.

Table 2: Clinically Relevant SNPs in the DEFB1 Regulatory Regions

PositiondbSNP IDAllelesFunctional ImpactDisease Associations
-44 (5' UTR)rs1800972C>G↓ Transcriptional activity↑ Candida carriage, HIV susceptibility
-52 (Promoter)rs1799946G>AAlters haplotype functionHIV progression, CAD risk
-20 (5' UTR)rs11362G>AUnknown; part of haplotypesAnkylosing spondylitis risk
Exon 1rs2741132G>AUnknownModulated by epigenetic factors

Transcriptional Regulation by Epigenetic Modifications

DEFB1 expression is modulated by epigenetic mechanisms alongside transcription factors (NF-κB, AP-1):

  • DNA Methylation: Hypermethylation of CpG islands in the DEFB1 promoter correlates with downregulation in cancers (breast, colon, lung). Demethylating agents (e.g., 5-aza-2'-deoxycytidine) restore expression in vitro, confirming direct regulation [3] [10].
  • Histone Modifications: H3K27ac marks associate with active DEFB1 transcription in epithelial cells. Conversely, repressive marks (H3K9me3) are enriched in silenced states [10].
  • Cytokine Induction: TNF-α and IL-17 indirectly influence DEFB1 epigenetics via signaling pathways. IL-17 upregulates DEFB1 in keratinocytes through recruitment of histone acetyltransferases to its promoter [9].
  • miRNA Regulation: miR-375 targets the DEFB1 3' UTR, reducing mRNA stability in oral squamous cell carcinoma, linking epigenetic and post-transcriptional control [10].

Hypoxia-inducible factor 1α (HIF-1α) constitutively activates DEFB1 in normoxia, a mechanism potentially disrupted in inflammatory diseases like psoriasis, where DEFB1 is underexpressed despite inflammation [7] [9].

Properties

Product Name

Prepro-beta-defensin 1

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